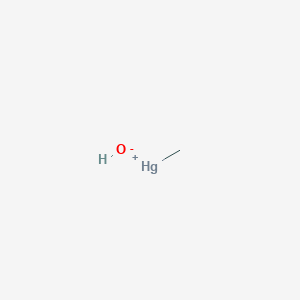

ヒドロキシメチル水銀

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxymethylmercury, also known as methylmercury hydroxide, is an organomercury compound with the chemical formula CH₄HgO. It is a derivative of methylmercury, which is a well-known environmental toxicant. Hydroxymethylmercury is of significant interest due to its toxicological properties and its role in environmental pollution.

科学的研究の応用

Hydroxymethylmercury is primarily used in scientific research to study the toxicological effects of organomercury compounds. Its applications include:

Chemistry: Investigating the reactivity and stability of organomercury compounds.

Biology: Studying the bioaccumulation and biomagnification of mercury in aquatic ecosystems.

Medicine: Researching the toxic effects of mercury on human health, particularly its neurotoxic effects.

Industry: Limited use in industrial applications due to its toxicity, but it can be used in analytical chemistry for trace mercury analysis.

作用機序

Target of Action

Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .

Mode of Action

It is known that alkylmercury compounds, including hydroxymethylmercury, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .

Biochemical Pathways

Alkylmercury compounds, including hydroxymethylmercury, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .

Pharmacokinetics

It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that hydroxymethylmercury may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of hydroxymethylmercury’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The environment plays a significant role in the action of hydroxymethylmercury. Microbial mercury methylation, which can produce compounds like hydroxymethylmercury, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of hydroxymethylmercury in the environment .

準備方法

Synthetic Routes and Reaction Conditions: Hydroxymethylmercury can be synthesized through the reaction of methylmercury chloride with sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{HgCl} + \text{NaOH} \rightarrow \text{CH}_3\text{HgOH} + \text{NaCl} ]

Industrial Production Methods: Industrial production of hydroxymethylmercury is not common due to its high toxicity and limited applications. it can be produced in controlled laboratory settings for research purposes.

Types of Reactions:

Oxidation: Hydroxymethylmercury can undergo oxidation reactions, forming methylmercury oxide.

Reduction: It can be reduced to methylmercury.

Substitution: Hydroxymethylmercury can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Methylmercury oxide.

Reduction: Methylmercury.

Substitution: Methylmercury halides (e.g., methylmercury chloride).

類似化合物との比較

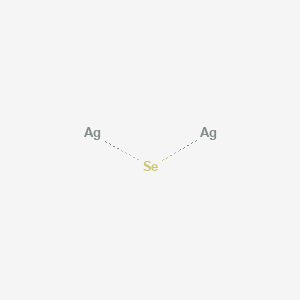

Methylmercury (CH₃Hg⁺): A closely related compound with similar toxicological properties.

Ethylmercury (C₂H₅Hg⁺): Another organomercury compound used in some vaccines as a preservative.

Dimethylmercury ((CH₃)₂Hg): A highly toxic organomercury compound known for its volatility and rapid absorption through the skin.

Uniqueness: Hydroxymethylmercury is unique due to its specific hydroxyl functional group, which influences its reactivity and interactions with biological molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable compound for studying the behavior of organomercury compounds in different environments.

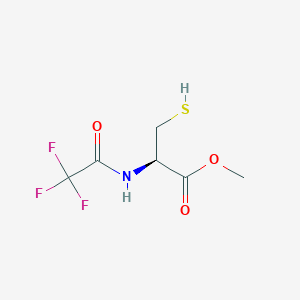

特性

CAS番号 |

1184-57-2 |

|---|---|

分子式 |

CH5HgO |

分子量 |

233.64 g/mol |

IUPAC名 |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

InChIキー |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

正規SMILES |

C[Hg].O |

melting_point |

279 °F (NTP, 1992) |

Key on ui other cas no. |

1184-57-2 |

物理的記述 |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

溶解性 |

1 to 10 mg/mL at 70° F (NTP, 1992) |

同義語 |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)